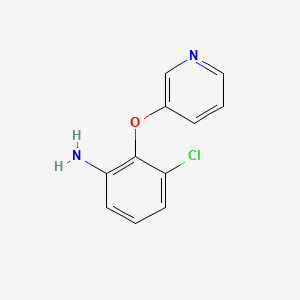

3-Chloro-2-(pyridin-3-yloxy)aniline

CAS No.: 869945-98-2

Cat. No.: VC4903029

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869945-98-2 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.66 |

| IUPAC Name | 3-chloro-2-pyridin-3-yloxyaniline |

| Standard InChI | InChI=1S/C11H9ClN2O/c12-9-4-1-5-10(13)11(9)15-8-3-2-6-14-7-8/h1-7H,13H2 |

| Standard InChI Key | GVHXELSOINPUQV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-Chloro-2-(pyridin-3-yloxy)aniline comprises:

-

A benzene ring with an amino group (-NH) at position 1, a chlorine atom at position 3, and a pyridin-3-yloxy group at position 2.

-

A pyridine ring connected via an oxygen atom, introducing nitrogen heteroatoms that enhance polarity and hydrogen-bonding potential.

Table 1: Key Structural and Computational Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 220.66 g/mol | |

| SMILES | C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N | |

| InChIKey | GVHXELSOINPUQV-UHFFFAOYSA-N | |

| XLogP3 | 2.7 (estimated) |

Physical Properties

Experimental data on physicochemical properties are sparse, but computational predictions provide insights:

-

Solubility: Limited aqueous solubility due to hydrophobic aromatic rings; better solubility in polar aprotic solvents like DMSO or DMF.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions:

-

Chlorination of Aniline Precursors:

-

Starting with 2-aminophenol, chlorination at position 3 using Cl or SOCl yields 3-chloro-2-aminophenol.

-

-

Etherification with Pyridine:

Reaction Scheme:

Functionalization Reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume